S-Nitroso-N-acetyl-DL-penicillamine S-Nitroso-N-acetyl-DL-penicillamine SNAP is an S-nitrosothiol which serves as a NO donor and a potent vasodilator. Its stability in solution varies from seconds to hours depending on temperature, buffer composition and metal content. At pH 6-8 and 37°C, the half-life of SNAP is approximately six hours in the presence of transition metal ion chelators.
Brand Name: Vulcanchem
CAS No.: 67776-06-1
VCID: VC20755766
InChI: InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
SMILES: CC(=O)NC(C(=O)O)C(C)(C)SN=O
Molecular Formula: C7H12N2O4S
Molecular Weight: 220.25 g/mol

S-Nitroso-N-acetyl-DL-penicillamine

CAS No.: 67776-06-1

Cat. No.: VC20755766

Molecular Formula: C7H12N2O4S

Molecular Weight: 220.25 g/mol

* For research use only. Not for human or veterinary use.

S-Nitroso-N-acetyl-DL-penicillamine - 67776-06-1

CAS No. 67776-06-1
Molecular Formula C7H12N2O4S
Molecular Weight 220.25 g/mol
IUPAC Name 2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Standard InChI InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
Standard InChI Key ZIIQCSMRQKCOCT-UHFFFAOYSA-N
SMILES CC(=O)NC(C(=O)O)C(C)(C)SN=O
Canonical SMILES CC(=O)NC(C(=O)O)C(C)(C)SN=O
Appearance Assay:≥98%A crystalline solid

S-Nitroso-N-acetyl-DL-penicillamine, commonly referred to as SNAP, is an organosulfur compound with the molecular formula C7H12N2O4SC_7H_{12}N_2O_4S
and a molecular weight of 220.25 g/mol. It is a nitroso derivative of N-acetyl-DL-penicillamine, where the sulfanyl hydrogen is replaced by a nitroso group. This compound is notable for its role as a nitric oxide (NO) donor, which has significant implications in pharmacological and physiological studies, particularly concerning vasodilation and cellular signaling pathways .

Stability and Release Mechanism

SNAP exhibits a relatively stable release of nitric oxide under physiological conditions, making it a valuable tool for studying NO-related biological processes. The half-life of SNAP is approximately 6 hours, allowing for sustained release in biological systems .

Nitric Oxide Donation

SNAP acts as a nitric oxide donor, which has been shown to induce various biological effects:

  • Vasodilation: SNAP facilitates the relaxation of vascular smooth muscle cells, leading to increased blood flow.

  • Cytotoxicity: Under hypoxic conditions, SNAP can exhibit cytotoxic effects on endothelial cells due to enhanced NO release .

Impact on Cellular Mechanisms

Research indicates that SNAP influences several intracellular pathways:

  • cGMP Pathway Activation: SNAP elevates intracellular cGMP levels, which plays a crucial role in mediating vasodilatory effects and other cellular responses .

EffectMechanism
VasodilationIncreased cGMP levels
CytotoxicityEnhanced NO levels under hypoxia
Apoptosis InhibitionModulation of TNF-induced apoptosis

Research Findings

Numerous studies have investigated the pharmacological applications of S-Nitroso-N-acetyl-DL-penicillamine:

Cardiovascular Effects

In vitro studies have demonstrated that SNAP can improve cardiac function without causing tachycardia, enhancing diastolic function and cardiac output in animal models .

Applications in Medicine

S-Nitroso-N-acetyl-DL-penicillamine holds promise for various medical applications:

  • Cardiovascular Therapies: Its vasodilatory properties make it a candidate for treating hypertension and other cardiovascular diseases.

  • Research Tool: As a stable nitric oxide donor, it is widely used in experimental settings to study NO signaling pathways.

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